![molecular formula C9H9NO2 B2756603 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1519143-84-0](/img/structure/B2756603.png)
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
作用机制
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of a cyclic structure .
Biochemical Pathways
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may affect pathways involving similar reactions.
Result of Action
It is known that the compound is synthesized through a cyclocondensation reaction , which suggests that it may have effects related to the formation of cyclic structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of the pyridine ring to form dihydropyridine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Alkylating Agents: Benzyl chloride, 1,2-dibromoethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various alkylated and substituted pyridine derivatives.
科学研究应用
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including inhibitors of protein kinases and calcium channel antagonists.
Materials Science: Employed in the development of corrosion inhibitors for carbon steel, demonstrating high efficiency in protecting metal surfaces from acidic environments.
Biological Research: Investigated for its biological activity, including hypoglycemic effects and use as fluorescent probes.
相似化合物的比较
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: Another fused ring system with similar structural properties but different functional groups and reactivity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A closely related compound with a nitrile group, used in similar applications but with distinct chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
属性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAOLHKTATPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
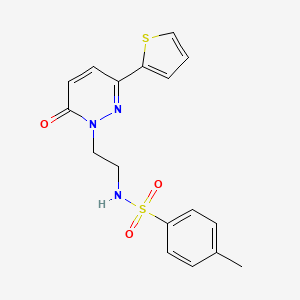
![5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2-dihydropyridin-2-one](/img/structure/B2756522.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2756523.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2756527.png)

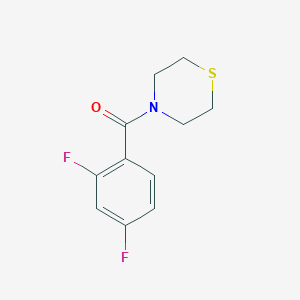
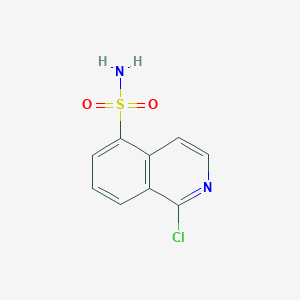
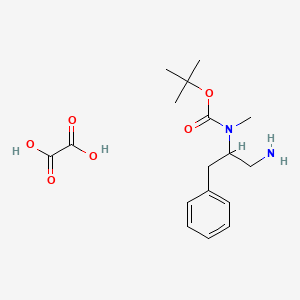
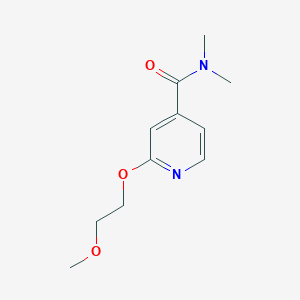
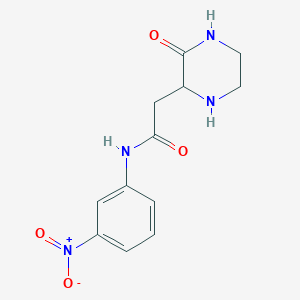
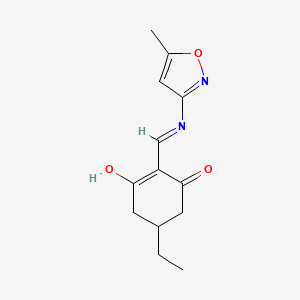
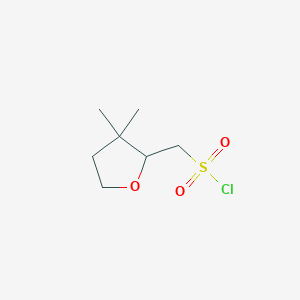
![N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2756541.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2756542.png)
